N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .科学研究应用
合成方法与杂环化学
对这种化合物及其相关衍生物的研究的一个方面涉及新的合成方法的开发。例如,Mohammed 等人(2015 年)展示了通过 sp(3) C-H 键的胺化反应,碘催化的喹唑啉-4(3H)-酮和吡唑并[4,3-d]嘧啶-7(6H)-酮的氧化合成,展示了一种合成这些杂环的无金属和无配体的途径,包括西地那非合成的关键中间体 (Mohammed、Vishwakarma 和 Bharate,2015 年)。类似地,Maftei 等人(2016 年)描述了新型 1,2,4-恶二唑和三氟甲基吡啶衍生物的设计和结构分析,结合吡唑和吡唑并[3,4-d]嘧啶部分以改变分子的亲脂性,改善它们通过细胞壁的转运,并展示了体外抗癌活性 (Maftei、Fodor、Jones、Daniliuc、Franz、Kelter、Fiebig、Tamm 和 Neda,2016 年)。
抗癌和抗肿瘤潜力
吡唑并[3,4-d]嘧啶衍生物的抗癌和抗肿瘤潜力一直是人们关注的重要领域。Kandeel 等人(2012 年)合成了一系列新的吡唑并[3,4-d]嘧啶,并评估了它们对不同细胞系的抗肿瘤活性,其中一些化合物显示出有效的活性,并表明这些衍生物是潜在的抗癌剂 (Kandeel、Mohamed、Abd El Hamid 和 Negmeldin,2012 年)。
抑制 c-Src 磷酸化
Carraro 等人(2006 年)合成了新的吡唑并[3,4-d]嘧啶衍生物,并研究了它们作为 Src 和细胞系增殖抑制剂的生物学特性。这些化合物通过干扰 Src 的磷酸化,作为促凋亡剂阻断癌细胞生长,显示出作为抗癌剂的希望 (Carraro、Naldini、Pucci、Locatelli、Maga、Schenone、Bruno、Ranise、Bondavalli、Brullo、Fossa、Menozzi、Mosti、Modugno、Tintori、Manetti 和 Botta,2006 年)。
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been studied for their potential biomedical applications . These compounds have shown significant interactions with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
For instance, similar compounds have shown inhibitory effects in various assays .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to downstream effects that can influence cellular processes .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to maintain drug-likeness during lead optimization, suggesting favorable adme properties .
Result of Action
Similar compounds have shown significant inhibitory activity in various assays .
属性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-5-7-12(8-6-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMNXORFSVJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。